molecular formula C14H17NO B2772730 N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide CAS No. 2361646-13-9

N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide

Cat. No. B2772730
CAS RN: 2361646-13-9
M. Wt: 215.296
InChI Key: NQCDCGQDTFODGL-UHFFFAOYSA-N
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Description

Prop-2-enamide compounds are a class of organic compounds that contain a prop-2-enamide group. This group consists of a propene in which the hydrogen at position 2 is replaced by a carboxamide group .


Synthesis Analysis

While specific synthesis methods for “N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide” are not available, prop-2-enamide-based compounds are often synthesized through various chemical reactions . For example, poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate) and poly(prop-2-enamide-sodium-prop-2-enoate-N,N′ -dimethylprop-2-enamide-N-vinylpyrrolidone) were synthesized and used as additives in water-based drilling fluids .


Molecular Structure Analysis

The molecular structure of prop-2-enamide compounds generally consists of a propene group with a carboxamide group at position 2 .

properties

IUPAC Name

N-[(2-cyclobutylphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-14(16)15-10-12-6-3-4-9-13(12)11-7-5-8-11/h2-4,6,9,11H,1,5,7-8,10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCDCGQDTFODGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC=C1C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Cyclobutylphenyl)methyl]prop-2-enamide

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